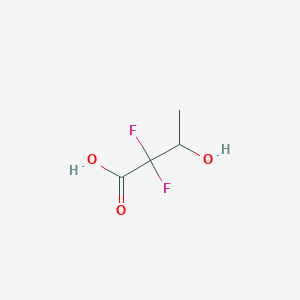
2,2-Difluoro-3-hydroxybutanoic acid
Descripción general
Descripción
2,2-Difluoro-3-hydroxybutanoic acid is a chemical compound with the molecular formula C4H6F2O3 and a molecular weight of 140.09 . It is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C4H6F2O3/c1-2(7)4(5,6)3(8)9/h2,7H,1H3,(H,8,9) . This code provides a unique identifier for the molecule, which can be used to retrieve its structure from databases .Physical and Chemical Properties Analysis
This compound is a powder with a molecular weight of 140.09 . It is stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación
Enantioselective Synthesis
2,2-Difluoro-3-hydroxybutanoic acid has been utilized in the enantioselective synthesis of various compounds. A study demonstrated its use in hydrogenation processes to create enantiomerically enriched products, highlighting its importance in stereoselective chemical synthesis (Kuroki, Asada, & Iseki, 2000).
Chemical Decomposition and Mineralization
In the field of environmental science, this compound plays a role in the study of chemical decomposition and mineralization. Research on the electrochemical mineralization of perfluorocarboxylic acids (PFCAs) has involved derivatives of this compound. This research is crucial for understanding how to treat persistent environmental contaminants (Niu et al., 2012).
Photocatalytic Degradation
The photocatalytic degradation of perfluorinated compounds, such as perfluorooctanoic acid, has been examined using derivatives of this compound. These studies provide insight into new methods for handling persistent organic pollutants in water sources (Li et al., 2012).
Impact on Biochemical Processes
Research has also explored how modifications to the backbone of peptides, including the incorporation of this compound, can influence peptide folding and biochemical processes. This is significant for understanding protein structure and function (Mathad et al., 2005).
Applications in Synthesis of Biologically Active Compounds
A facile synthesis method utilizing this compound has been developed for creating important synthons in the synthesis of biologically active compounds. This highlights its role in pharmaceutical and medicinal chemistry (Wei, Makowski, & Rutherford, 2012).
Safety and Hazards
The safety information for 2,2-Difluoro-3-hydroxybutanoic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust, mist, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Direcciones Futuras
Mecanismo De Acción
Biochemical Pathways
It’s worth noting that similar compounds have been found to be involved in various metabolic processes .
Pharmacokinetics
Information on the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 2,2-Difluoro-3-hydroxybutanoic acid is currently lacking . Understanding these properties is crucial for determining the bioavailability of the compound.
Análisis Bioquímico
Biochemical Properties
2,2-Difluoro-3-hydroxybutanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with enzymes involved in metabolic pathways, where it can act as a substrate or inhibitor. For instance, it may interact with dehydrogenases and oxidoreductases, influencing the redox state of cells. The nature of these interactions often involves hydrogen bonding and electrostatic interactions due to the presence of fluorine atoms, which can alter the enzyme’s active site conformation .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, it can modulate oxidative stress responses by affecting the expression of antioxidative stress genes such as metallothionein 2 (MT2A). This modulation can lead to altered cell proliferation and survival rates . Additionally, it impacts cellular metabolism by influencing the levels of key metabolites and the activity of metabolic enzymes.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, the compound can bind to the active sites of enzymes, either inhibiting or activating them. This binding is often facilitated by the fluorine atoms, which can form strong hydrogen bonds and electrostatic interactions. These interactions can lead to conformational changes in the enzymes, affecting their activity and, consequently, the metabolic pathways they regulate .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions but can degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound in in vitro or in vivo studies has revealed its potential to cause sustained alterations in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating metabolic pathways and reducing oxidative stress. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s impact becomes significantly pronounced beyond a certain dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as dehydrogenases and oxidoreductases, influencing metabolic flux and metabolite levels. The compound can be metabolized through pathways involving oxidation and reduction reactions, leading to the formation of various metabolites. These metabolic pathways are crucial for understanding the compound’s overall impact on cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in certain cellular compartments. The compound’s distribution is influenced by its physicochemical properties, such as solubility and molecular size, which determine its ability to cross cellular membranes .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can accumulate in mitochondria, where it influences mitochondrial metabolism and energy production. Understanding its subcellular localization helps elucidate its precise role in cellular processes .
Propiedades
IUPAC Name |
2,2-difluoro-3-hydroxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F2O3/c1-2(7)4(5,6)3(8)9/h2,7H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CELIJYBWWKQMHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
848786-25-4 | |
| Record name | 2,2-difluoro-3-hydroxybutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(2,5-difluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1454004.png)








![5-{8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yloxy}pentanoic acid](/img/structure/B1454022.png)

![2-[4-(Trifluoromethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1454024.png)

